molecular formula C13H11ClFNOS B2460801 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone CAS No. 500119-55-1

3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2460801
CAS No.: 500119-55-1
M. Wt: 283.75
InChI Key: FNLICPAMEJMWBJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound characterized by its hybrid structure, combining a halogenated aniline moiety (4-chloro-3-fluoro substitution) with a 2-thienyl ketone group. Its molecular formula is C₁₃H₁₀ClFNOS, with a molecular weight of 291.75 g/mol. The compound’s uniqueness lies in its dual functionalization:

  • Electron-withdrawing groups: Chloro (Cl) and fluoro (F) substituents on the aniline ring enhance electrophilicity and influence binding interactions.

Properties

IUPAC Name

3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLICPAMEJMWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluoro

Biological Activity

3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, a compound with the molecular formula C13H11ClFNOSC_{13}H_{11}ClFNOS and a molecular weight of 283.75 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by:

  • A thienyl ring , which is known for its role in enhancing biological activity.
  • A chloro and fluoro substitution on the aniline moiety, which can significantly affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, particularly in anticancer applications. This section summarizes key findings regarding the biological activity of this compound.

Anticancer Activity

Recent studies demonstrate that the compound exhibits promising anticancer properties. For instance, compounds with similar halogenated anilines have shown to inhibit cancer cell proliferation effectively.

Compound IC50 (µM) Mechanism of Action
6k (4-Chloro)3.14 ± 0.29Induces apoptosis via mitochondrial pathways
6l (4-Bromo)0.46 ± 0.02Induces apoptosis through caspase-3 activation

In these studies, both 6k and 6l demonstrated better potency than the standard anticancer drug 5-fluorouracil (IC50 = 4.98 ± 0.41 µM), suggesting that halogen substitutions enhance anticancer efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells.
  • Tyrosinase Inhibition : The presence of the chloro and fluoro groups has been linked to increased inhibition of tyrosinase, an enzyme involved in melanin production and implicated in various skin cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound.

  • Study on Flavonols : A series of flavonols were synthesized and tested against non-small cell lung cancer cells (A549). The results indicated that halogen substitutions significantly enhance anticancer activity, supporting the premise that similar modifications could be beneficial for our compound .
  • Tyrosinase Inhibition Study : Research demonstrated that compounds incorporating a 3-chloro-4-fluorophenyl motif exhibited improved inhibitory activity against tyrosinase compared to their non-halogenated counterparts. This suggests that our compound may also possess similar inhibitory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Halogen Effects
Compound Name Molecular Formula Key Substituents Biological Activity Highlights Reference
Target Compound C₁₃H₁₀ClFNOS 4-Cl, 3-F (aniline); 2-thienyl Antimicrobial (moderate), enzyme inhibition
3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone C₁₃H₁₁BrFNOS 4-Br (aniline); 2-thienyl Enhanced anticancer activity (vs. Cl/F)
3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone C₁₅H₁₂ClFN₂O₃ 4-F (aniline); 3-nitro (phenyl) High reactivity in electrophilic substitution
Aromatic Ring Modifications
Compound Name Molecular Formula Aromatic System Key Functional Impact Reference
Target Compound C₁₃H₁₀ClFNOS Thienyl (S-containing) Improved π-π stacking; redox activity
1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone C₁₆H₁₃ClFNO₃ Benzodioxol (O-heterocycle) Enhanced metabolic stability; CNS activity
3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone C₁₅H₁₃ClFNO Phenyl (no sulfur) Lower solubility; reduced enzyme affinity

Key Insight : Thienyl’s sulfur atom facilitates unique binding modes with metalloenzymes, whereas benzodioxol derivatives exhibit better metabolic stability but higher molecular weights .

Functional Group Comparisons

Compound Name Functional Groups Biological Activity Key Differentiator Reference
Target Compound Ketone, thienyl, Cl/F-aniline Antimicrobial, enzyme inhibition Thienyl enhances membrane permeability
3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone Sulfanyl (S-linker), thienyl Stronger enzyme inhibition Sulfanyl group increases electrophilicity
3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone Nitro, Cl-aniline, thienyl Anticancer (significant) Nitro group boosts cytotoxicity

Key Insight : Sulfanyl and nitro groups amplify bioactivity but may compromise selectivity. The target compound balances moderate activity with fewer off-target effects .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound 291.75 2.8 0.15 (DMSO)
3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone 305.72 3.2 0.08 (DMSO)
1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone 321.73 3.5 0.05 (DMSO)

Key Insight : Higher LogP values correlate with increased membrane permeability but reduced aqueous solubility. The target compound’s moderate LogP (2.8) balances bioavailability and solubility .

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